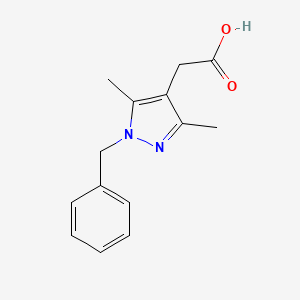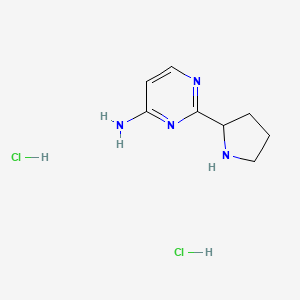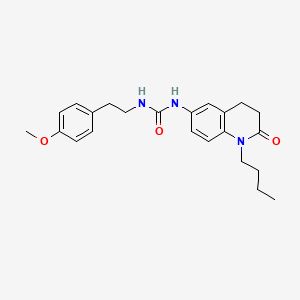
1-(4-甲基-2,3-二氢喹喔啉-1-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is a heterocyclic compound that features a quinoxaline core Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
科学研究应用
1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
In terms of mode of action, these compounds often interact with their targets leading to changes at the molecular and cellular level. For example, some compounds have been found to exhibit cytotoxic activity on cancer cells .
As for the biochemical pathways, these can vary widely depending on the specific compound and its targets. Some compounds, for instance, have been found to inhibit tyrosinase, a key enzyme in the melanin biosynthetic pathway .
Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability and efficacy.
The result of action, or the molecular and cellular effects of a compound’s action, can also vary. Some compounds, for example, have been found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2,3-dihydroquinoxaline with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with varied functional groups, which can exhibit different biological and chemical properties.
相似化合物的比较
Quinoxaline: The parent compound with a similar core structure.
2,3-Dihydroquinoxaline: A reduced form with different reactivity.
4-Methylquinoxaline: A methylated derivative with distinct properties.
Uniqueness: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
IUPAC Name |
1-(4-methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(15)14-9-8-13(2)10-6-4-5-7-11(10)14/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWGCWCSANNJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2508060.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)

![1-[3-(Tert-butoxy)propyl]piperazine](/img/structure/B2508067.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)



